2-(2-Fluorophenyl)-1-isoindolinimine
Description
2-(2-Fluorophenyl)-1-isoindolinimine is a bicyclic heteroaromatic compound featuring an isoindolinimine core substituted with a 2-fluorophenyl group at the 2-position. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or π-stacking, in biological systems . Fluorinated aromatic compounds are widely studied in medicinal chemistry due to their ability to modulate pharmacokinetic properties, including improved membrane permeability and resistance to oxidative metabolism .
Properties
Molecular Formula |
C14H11FN2 |
|---|---|
Molecular Weight |
226.25g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3H-isoindol-1-imine |
InChI |
InChI=1S/C14H11FN2/c15-12-7-3-4-8-13(12)17-9-10-5-1-2-6-11(10)14(17)16/h1-8,16H,9H2 |
InChI Key |
UJSZZLQXXQWIQS-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3F |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Functionalized Analog: 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione
Core Structure Differences :
- Target Compound : Isoindolinimine core (bicyclic amine).
- Analog : Modified isoindoline-1,3-dione fused with a thiazole ring and acryloyl group.
Functional Group Impact :
- The thiazole and acryloyl groups in the analog increase molecular weight (MW) and polar surface area, likely reducing passive diffusion across biological membranes compared to the simpler isoindolinimine structure.
- Swiss ADME Predictions : The analog’s acryloyl moiety may lower solubility (predicted LogP ≈ 3.2) due to increased hydrophobicity, whereas the unmodified 2-(2-fluorophenyl)-1-isoindolinimine is expected to have a lower LogP (~2.5), favoring better aqueous solubility .
Chlorophenyl-Substituted Indandiones
Examples : 2-[(4-Chlorophenyl)phenylacetyl]-1,3-indandione and derivatives ().
Structural and Electronic Differences :
- Core: Indandione (non-aromatic diketone) vs. isoindolinimine (aromatic amine).
- Halogen Effects: Chlorine (Cl) vs. F’s electronegativity enhances dipole interactions without significant steric hindrance.
Comparative Data Table
Key Research Findings
- Halogen Effects : Fluorine’s electronic effects favor solubility and metabolic stability over chlorine, which prioritizes lipophilicity but increases toxicity risks.
- Core Flexibility : Isoindolinimine’s amine group offers protonation sites for salt formation (enhancing solubility), whereas indandiones’ diketones may react with nucleophiles, contributing to toxicity .
- Functional Group Trade-offs : Bulky substituents (e.g., thiazole) improve target specificity but reduce bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
